5-Methylene-2-norbornene

Vue d'ensemble

Description

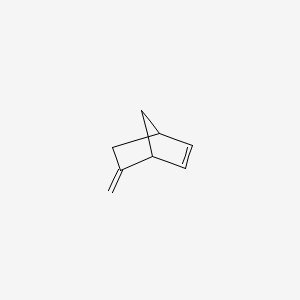

5-Methylene-2-norbornene is a bicyclic hydrocarbon with a unique structure characterized by a methylene group attached to the norbornene framework. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable intermediate in various chemical syntheses. Its structure consists of a cyclohexene ring fused with a cyclopropane ring, with a methylene group bridging the two.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylene-2-norbornene can be synthesized through several methods, with one of the most common being the Diels-Alder reaction. This involves the reaction of cyclopentadiene with ethylene to form norbornene, which is then further functionalized to introduce the methylene group. Another method involves the catalytic cyclopropanation of norbornadiene using diazomethane, which selectively targets the endocyclic double bond .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Polymerization Reactions

5-Methylene-2-norbornene undergoes addition polymerization under catalytic conditions, primarily targeting the endocyclic norbornene double bond while retaining the exocyclic methylene group. Key findings include:

-

Catalysts : Pd–N-heterocyclic carbene (NHC) complexes activated by borates enable selective polymerization. Catalysts with five-membered NHC rings or less sterically hindered ligands exhibit higher activity .

-

Conditions : Reactions proceed in air/wet solvents, with monomer/Pd ratios up to 2×10⁷. Activity exceeds 1×10⁸ gpolymer/(molPd·h) .

-

Products : Amorphous polymers with rigid backbones and reactive side groups, suitable for high-Tg materials .

Isomerization and Hydrolysis

Base-induced isomerization of 5-methylidene derivatives (e.g., methyl 5-norbornene-2-carboxylate) followed by hydrolysis yields exo-selective carboxylic acids :

-

Mechanism : Rapid thermodynamic isomerization (e.g., with Na tert-butoxide) followed by kinetically controlled hydrolysis. Exo-selectivity arises from slower hydrolysis of the exo ester .

-

Conditions :

| Reaction Conditions | Exo/Endo Ratio | Selectivity Driver |

|---|---|---|

| Na tert-butoxide, equimolar water | 82/18 | Kinetically favored exo-hydrolysis |

| Excess water | High endo content | Rapid, non-selective hydrolysis |

Catalytic C–H Activation

This compound facilitates meta-selective alkylation/arylation via Pd-catalyzed C–H activation:

-

Mechanism :

-

Selectivity : Meta-selectivity originates from Pd(IV) intermediates and steric effects of the norbornene framework .

Oxidation Reactions

This compound derivatives undergo oxidation to form ketones or diketones:

-

Periodate-Permanganate Oxidation : Converts 5-methylene-enones to 2,5-norbornanediones (e.g., 1,3,3-trimethyl-2,5-norbornanedione) .

Analytical Characterization

Applications De Recherche Scientifique

Polymerization Reactions

One of the primary applications of 5-methylene-2-norbornene is in the field of polymer chemistry, particularly through ring-opening metathesis polymerization (ROMP). This method enables the creation of polymers with tailored properties.

Synthesis of Poly(norbornene) Derivatives

Research has demonstrated that this compound can be polymerized to produce poly(norbornene) derivatives, which exhibit desirable mechanical and thermal properties. For example, poly(norbornene) can be synthesized using various catalysts, including palladium complexes, leading to materials suitable for high-performance applications .

Table 1: Properties of Poly(norbornene) Derivatives

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies (typically > 100 °C) |

| Tensile Strength | High |

| Thermal Stability | Excellent |

Biomedical Applications

This compound derivatives have shown promise in biomedical fields, particularly in drug delivery systems and gene therapy vectors.

Gene Transfection Vectors

Polymers derived from this compound have been explored as candidates for gene transfection due to their ability to form complexes with nucleic acids. The incorporation of amine groups enhances their hydrophilicity and reactivity, making them suitable for delivering genetic material into cells .

Controlled Drug Release Systems

The thermal stability and tunable properties of norbornene-based polymers allow for the development of controlled-release drug delivery systems. These systems can be designed to respond to environmental stimuli (e.g., pH changes), releasing therapeutic agents in a controlled manner .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block for creating complex molecules.

Synthesis of Functionalized Compounds

The compound can undergo various reactions such as Diels-Alder cycloadditions and cross-coupling reactions to yield functionalized products that are important in pharmaceuticals and agrochemicals. For instance, its derivatives have been utilized to synthesize biologically active compounds .

Table 2: Synthetic Transformations Involving this compound

| Reaction Type | Product Example |

|---|---|

| Diels-Alder Reaction | Exo-Norbornene derivatives |

| Cross-Coupling | Functionalized aryl compounds |

Polymerization Studies

A study highlighted the successful polymerization of this compound using modified palladium catalysts, resulting in high molecular weight polymers with narrow polydispersity indices . The research emphasized the impact of catalyst choice on polymer properties.

Biomedical Application Research

Another case study focused on the use of poly(norbornene) derivatives as gene delivery vehicles. The results indicated enhanced transfection efficiency compared to traditional methods, showcasing the potential for these materials in therapeutic applications .

Mécanisme D'action

The reactivity of 5-methylene-2-norbornene is primarily due to the strain in its bicyclic structure. The compound can undergo various reactions that relieve this strain, such as cycloadditions and ring-opening reactions. The methylene group acts as a reactive site for electrophilic and nucleophilic attacks, facilitating a wide range of chemical transformations.

Comparaison Avec Des Composés Similaires

Norbornene: Lacks the methylene group, making it less reactive in certain types of chemical reactions.

Norbornadiene: Contains two double bonds, offering different reactivity patterns compared to 5-methylene-2-norbornene.

Norbornane: The fully saturated version, which is less reactive due to the absence of double bonds.

Uniqueness: this compound stands out due to its combination of a strained bicyclic structure and a reactive methylene group. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials with unique properties.

Activité Biologique

5-Methylene-2-norbornene is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a methylene group attached to the norbornene framework. Its structural formula can be represented as follows:

The synthesis of this compound typically involves the Diels-Alder reaction or metathesis reactions, which allow for the formation of various derivatives that can exhibit different biological activities. Research indicates that modifications to the norbornene structure can significantly influence its biological properties, particularly in cancer treatment and other therapeutic areas .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Case Study: IWR-1

A derivative of norbornene, IWR-1, has been shown to inhibit epithelial-mesenchymal transition (EMT) in colon carcinoma cell lines such as HCT116 and HT29. It suppresses tumor metastasis by inhibiting the Wnt/β-catenin signaling pathway . The compound demonstrated a dose-dependent antitumor effect with complete regression observed at doses of 55 mg/kg in animal models.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| IWR-1 | HCT116 | 10 | Wnt/β-catenin inhibition |

| IWR-1 | HT29 | 12 | EMT suppression |

Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated against several cancer cell lines. For example, compounds derived from this structure exhibited IC50 values significantly lower than traditional chemotherapeutics like etoposide.

- Table: Cytotoxicity Data

The following table summarizes the cytotoxicity profiles of selected derivatives:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Norbornene-Derivative A | A549 | 5 |

| Norbornene-Derivative B | P-388 | 4 |

| Etoposide | A549 | 12 |

These findings suggest that modifications to the norbornene structure can enhance its efficacy as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- DNA Binding : Certain derivatives exhibit strong affinity for DNA, leading to significant apoptosis in cancer cells .

- Signal Pathway Modulation : Compounds like IWR-1 inhibit critical signaling pathways involved in cancer progression, notably the Wnt/β-catenin pathway.

- Microtubule Disruption : Some derivatives mimic podophyllotoxin's mechanism by depolymerizing microtubules, thus hindering cell division .

Research Findings and Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their bioavailability and selectivity towards cancer cells. Studies are also exploring their potential applications in other therapeutic areas such as tissue engineering and regenerative medicine .

Propriétés

IUPAC Name |

5-methylidenebicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-6-4-7-2-3-8(6)5-7/h2-3,7-8H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQBISBWKRKLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29470-57-3 | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29470-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70862374 | |

| Record name | 5-Methylenenorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Methylene-2-norbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-91-7 | |

| Record name | 5-Methylenebicyclo[2.2.1]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylene-2-norbornene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylenenorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylene-2-norbornene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.